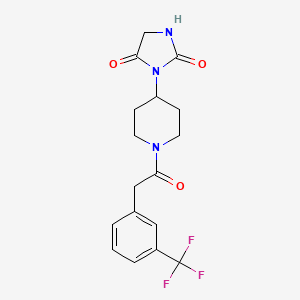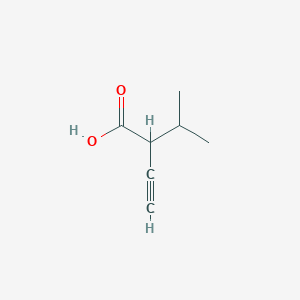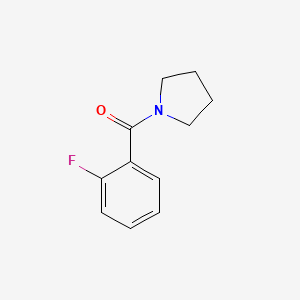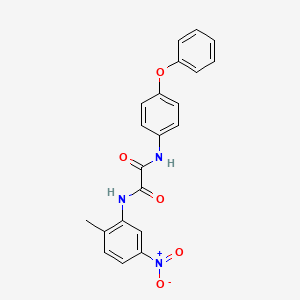![molecular formula C19H19N3O3 B2640236 3-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol CAS No. 1007186-13-1](/img/structure/B2640236.png)
3-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the use of catalysts, reaction conditions (like temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents, under different conditions, and the mechanism of these reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give important information about how the compound behaves under different conditions .科学的研究の応用
Corrosion Inhibition
Pyrazole derivatives, including compounds similar to 3-methyl-4-(2-nitro-1-(p-tolyl)ethyl)-1-phenyl-1H-pyrazol-5-ol, have been studied for their effectiveness as corrosion inhibitors. For instance, Dohare et al. (2017) investigated the corrosion inhibition properties of pyranpyrazole derivatives on mild steel, finding that these compounds exhibited high efficiency and could form adsorbed films on metal surfaces, suggesting their potential application in industrial settings (Dohare, Ansari, Quraishi, & Obot, 2017). Singh et al. (2020) also explored the green synthesis of pyrazol derivatives and their application in corrosion mitigation in the petroleum industry, highlighting the environmental friendliness and high efficiency of these compounds (Singh, Ansari, Quraishi, & Kaya, 2020).
Synthesis and Structural Analysis
Various studies have focused on the synthesis and structural characterization of pyrazole derivatives. For instance, Ochi and Miyasaka (1983) reported on the synthesis of pyrazol derivatives, providing foundational knowledge relevant to the synthesis of 3-methyl-4-(2-nitro-1-(p-tolyl)ethyl)-1-phenyl-1H-pyrazol-5-ol (Ochi & Miyasaka, 1983). Additionally, Vyas, Shah, and Jadeja (2011) synthesized and characterized Ni(II) complexes of O,N-donor Schiff bases derived from acyl pyrazolone analogues, which contributes to the understanding of the structural aspects of similar compounds (Vyas, Shah, & Jadeja, 2011).
Antimicrobial Applications
Research has also been conducted on the potential antimicrobial applications of pyrazole derivatives. Reddy et al. (2010) synthesized a series of pyrazole-derived compounds and tested their in vitro activities against various strains of bacteria and fungi, finding some of them to be effective antimicrobial agents (Reddy, Sanjeeva Rao, Rajesh Kumar, & Nagaraj, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-8-10-15(11-9-13)17(12-21(24)25)18-14(2)20-22(19(18)23)16-6-4-3-5-7-16/h3-11,17,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZIXPQZKUWQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NN(C2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2640153.png)



![[2-oxo-2-(2,3,4-trifluoroanilino)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2640160.png)

![N'-(2-Chloroacetyl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carbohydrazide](/img/structure/B2640163.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2640167.png)
![(3Z)-1-[(4-fluorophenyl)methyl]-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2640168.png)


![5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole](/img/structure/B2640174.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2640175.png)

